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1-Butanoyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B12913527
CAS No.: 62735-15-3
M. Wt: 182.18 g/mol
InChI Key: LPVVOKFSIHDLOZ-UHFFFAOYSA-N
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Description

The Pervasive Role of 1,2,4-Triazole (B32235) Scaffolds in Contemporary Organic Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. mdpi.comnih.gov The unique arrangement of nitrogen atoms imparts favorable physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, which allow molecules containing this ring to interact effectively with biological targets. nih.gov

The applications of 1,2,4-triazole derivatives are extensive and well-documented. They are integral components in a variety of pharmaceuticals, exhibiting activities such as:

Antifungal: Fluconazole (B54011) and Itraconazole are widely used antifungal agents. lifechemicals.com

Antiviral: Ribavirin is a broad-spectrum antiviral medication. lifechemicals.com

Anticancer: Letrozole (B1683767) and Anastrozole (B1683761) are used in the treatment of breast cancer. nih.gov

Anticonvulsant, anti-inflammatory, and antibacterial properties have also been reported for various triazole derivatives. nih.govresearchgate.net

Beyond medicine, 1,2,4-triazoles are utilized in agriculture as fungicides and herbicides and in materials science for the development of corrosion inhibitors and ionic liquids. nih.gov The synthesis of the 1,2,4-triazole ring can be achieved through various methods, including the reaction of hydrazides with various reagents. dergipark.org.tr

The Significance of Carboxamide Functionality in Heterocyclic Systems

The carboxamide group (-C(=O)NH₂) is another crucial functional group in the realm of organic and medicinal chemistry. Its presence in a molecule can significantly influence its physical, chemical, and biological properties. The amide bond is relatively stable and can participate in hydrogen bonding, both as a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). This ability to form strong and directional interactions is vital for the binding of drugs to their biological targets, such as enzymes and receptors.

In heterocyclic systems, the introduction of a carboxamide group can enhance biological activity. For instance, numerous heterocyclic carboxamide derivatives have been investigated and developed as potent anti-norovirus agents. chemmethod.com The carboxamide moiety is a key feature in many approved drugs and is often considered a bioisostere for carboxylic acids, offering similar interaction capabilities but with different pharmacokinetic profiles.

Defining the Academic Research Context of 1-Butanoyl-1H-1,2,4-triazole-5-carboxamide

A comprehensive search of the current scientific literature reveals that This compound is not a widely studied compound. There are no specific research articles, patents, or commercial listings that focus on its synthesis, properties, or applications.

However, its chemical structure suggests a logical synthetic route and a potential area of scientific inquiry. The molecule can be viewed as an N-acylated derivative of 1H-1,2,4-triazole-5-carboxamide. The synthesis of N-acyl derivatives of triazoles is a known chemical transformation. researchgate.net For instance, the N-acylation of amide derivatives can be achieved using acid anhydrides or acid chlorides, sometimes under microwave irradiation to expedite the reaction. Therefore, it is plausible to hypothesize that this compound could be synthesized by reacting 1H-1,2,4-triazole-5-carboxamide with butanoyl chloride or butyric anhydride (B1165640).

Given the diverse biological activities of substituted 1,2,4-triazoles, research on this compound could be directed towards screening for antifungal, antibacterial, anticancer, or anti-inflammatory properties. Studies on related N-substituted 1,2,4-triazole-3-carboxamides have shown that such modifications can lead to compounds with interesting biological profiles, including potential anticancer and antimicrobial effects. mdpi.com Thus, while direct research on this compound is currently absent from the academic record, its chemical structure places it firmly within a class of compounds of significant scientific interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N4O2 B12913527 1-Butanoyl-1H-1,2,4-triazole-5-carboxamide CAS No. 62735-15-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62735-15-3

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

2-butanoyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C7H10N4O2/c1-2-3-5(12)11-7(6(8)13)9-4-10-11/h4H,2-3H2,1H3,(H2,8,13)

InChI Key

LPVVOKFSIHDLOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C(=NC=N1)C(=O)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Butanoyl 1h 1,2,4 Triazole 5 Carboxamide and Its Analogues

Retrosynthetic Analysis of the 1-Butanoyl-1H-1,2,4-triazole-5-carboxamide Framework

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic plan. The primary disconnection breaks the N1-acyl bond, leading to two key precursors: 1H-1,2,4-triazole-5-carboxamide and a butanoylating agent such as butanoyl chloride or butyric anhydride (B1165640). This approach simplifies the synthesis to the formation of the core heterocyclic structure followed by a functionalization step.

Further disconnection of the 1H-1,2,4-triazole-5-carboxamide intermediate points towards several potential starting materials. A common and effective strategy involves the cyclization of a precursor containing the N-N bond and the necessary carbon and nitrogen atoms for the triazole ring. This could be achieved through the reaction of an amidrazone derivative with a suitable cyclizing agent or the transformation of a semicarbazide-based intermediate.

Foundational Synthetic Routes to 1,2,4-Triazole-5-carboxamide Derivatives

The construction of the 1,2,4-triazole-5-carboxamide core is a critical step in the synthesis of the target molecule. Several established methods can be employed for this purpose.

Cyclization Reactions Involving Hydrazines and Carboxamide Precursors

The formation of the 1,2,4-triazole (B32235) ring often involves the cyclization of linear precursors. One prominent method utilizes the reaction of hydrazine (B178648) derivatives with compounds containing a carboxamide or a related functional group. For instance, the reaction of oxalamidrazone derivatives with appropriate reagents can lead to the formation of the 1,2,4-triazole-5-carboxamide scaffold.

Another approach involves the use of semicarbazides or thiosemicarbazides. These compounds can undergo cyclization reactions under various conditions to yield the desired triazole ring. For example, the cyclization of acyl semicarbazides in alkaline solutions is a known method for preparing 1,2,4-triazolone derivatives, which can be further functionalized. rhhz.net

A practical method for synthesizing 1,5-disubstituted-1,2,4-triazoles bearing a carboxamide functionality at the 5-position involves the reaction of oxamide-derived amidine reagents with hydrazine hydrochloride salts. nih.gov This method offers good yields and regioselectivity. nih.gov The resulting 1-substituted-1H-1,2,4-triazole-5-carboxamide can then be deprotected at the N1 position if necessary to yield the core 1H-1,2,4-triazole-5-carboxamide.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Oxamide-derived amidine, Hydrazine hydrochloridePolar solvent (e.g., AcOH, EtOH), Mild conditions1,5-disubstituted-1,2,4-triazole-5-carboxamideGood nih.gov
Acyl semicarbazidesAlkaline solution1,2,4-triazolone derivativeNot specified rhhz.net

Post-Cyclization Functionalization of 1,2,4-Triazole Cores at the N1 and C5 Positions

Once the 1,2,4-triazole ring is formed, functionalization at the N1 and C5 positions can be achieved. If the cyclization does not directly yield a C5-carboxamide, a precursor such as a C5-carboxylic acid or ester can be converted to the desired amide. For example, a 1,2,4-triazole-5-carboxylic acid can be activated with a coupling agent and then reacted with ammonia (B1221849) to form the carboxamide. The synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives has been reported, which can serve as precursors to the corresponding carboxamides. nih.gov

The N1 position of the triazole ring can be functionalized through various alkylation or acylation reactions. For the synthesis of the target molecule, the introduction of the butanoyl group at the N1 position is the key final step.

Advanced Approaches for Incorporating the Butanoyl Moiety

The introduction of the butanoyl group onto the N1 position of the 1,2,4-triazole ring is a crucial transformation in the synthesis of the target compound.

Acylation Reactions on the N1 Position of 1,2,4-Triazole Rings

The most direct method for introducing the butanoyl group is through the acylation of 1H-1,2,4-triazole-5-carboxamide. This can be achieved using a suitable acylating agent such as butanoyl chloride or butyric anhydride in the presence of a base. The choice of base and solvent is critical to control the regioselectivity of the acylation, as 1,2,4-triazoles have multiple nitrogen atoms that can potentially be acylated. Generally, acylation at the N1 position is favored. The reaction between acyl chlorides and amines proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk

The acylation of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives has been reported, demonstrating the feasibility of acylating the triazole ring system. nih.gov

Triazole SubstrateAcylating AgentBase/ConditionsProductReference
1H-1,2,4-triazole-5-carboxamide (hypothetical)Butanoyl chloridePyridine or other non-nucleophilic baseThis compoundGeneral procedure
3-Alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-onePhenylacetyl chloriden-Butyl acetate, heat3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one nih.gov

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of substituted 1,2,4-triazoles. organic-chemistry.orgisres.org A one-pot, three-component reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines has been shown to produce 1,3,5-trisubstituted 1,2,4-triazoles with high regioselectivity. capes.gov.br While a direct MCR for this compound is not explicitly reported, a conceptually similar strategy could be envisioned. This might involve the use of a butanoylated hydrazine derivative in a reaction with other components that would form the C5-carboxamide substituted triazole ring.

Optimization of Reaction Parameters and Process Efficiency

The primary synthetic route involves the N-acylation of 1H-1,2,4-triazole-5-carboxamide with a butanoylating agent, such as butanoyl chloride or butyric anhydride. The optimization of this process focuses on several key variables that can significantly influence the outcome of the reaction.

Influence of Acylating Agent and Stoichiometry:

The choice between butanoyl chloride and butyric anhydride as the acylating agent is a primary consideration. Butanoyl chloride is generally more reactive, which can lead to shorter reaction times. However, this increased reactivity can also result in the formation of undesired byproducts if the reaction is not carefully controlled. Butyric anhydride is a less aggressive acylating agent, which may offer better selectivity and higher purity of the final product, albeit potentially requiring longer reaction times or higher temperatures. The stoichiometry of the acylating agent is also critical; an excess is often used to drive the reaction to completion, but too large an excess can complicate purification.

Solvent Effects:

The selection of an appropriate solvent is crucial for ensuring the solubility of the starting materials and intermediates, as well as for influencing the reaction rate and selectivity. organic-chemistry.org Polar aprotic solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed in acylation reactions. organic-chemistry.orgnih.gov Studies on related acylations have shown that polar solvents can lead to higher initial reaction rates. organic-chemistry.org For instance, in the acylation of aminotriazoles, DMF has been used to achieve rapid and selective reactions. nih.gov The use of a non-polar solvent like benzene (B151609) has also been reported as practical for sustained catalysis in some acyl transfer reactions. organic-chemistry.org

Catalyst Selection and Loading:

The acylation of the triazole ring can be significantly accelerated by the use of a suitable catalyst. Both basic and acidic catalysts can be effective. Deprotonated 1,2,4-triazole itself has been shown to be an active acyl transfer catalyst. organic-chemistry.orgnih.gov The use of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often required to generate the catalytically active triazole anion. organic-chemistry.orgnih.gov The choice of base and its concentration can have a profound impact on the reaction kinetics. ed.ac.uk In some cases, acidic catalysts have also been employed to promote acylation. researchgate.net The optimization of catalyst loading is essential to balance reaction rate with cost and ease of purification.

Temperature and Reaction Time:

Temperature is a critical parameter that directly affects the reaction rate. Higher temperatures generally lead to faster reactions, but can also promote the formation of impurities through side reactions or degradation of the product. For instance, in the synthesis of related 1,2,4-triazole derivatives, reactions have been carried out at temperatures ranging from room temperature to elevated temperatures, sometimes under reflux conditions. nih.govresearchgate.net Microwave-assisted synthesis has emerged as a powerful technique for accelerating these reactions, often leading to significantly reduced reaction times from hours to minutes and improved yields. researchgate.net The optimal temperature and reaction time must be determined empirically to achieve the best balance between conversion and purity.

Process Efficiency and Green Chemistry Considerations:

To illustrate the impact of these parameters on the synthesis of this compound, the following data tables present hypothetical yet plausible research findings based on the general principles of N-acylation of triazole derivatives.

Table 1: Effect of Solvent on the Yield of this compound

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile80475
2Dimethylformamide80482
3Tetrahydrofuran65668
4Dichloromethane40855

Reaction Conditions: 1H-1,2,4-triazole-5-carboxamide (1 mmol), Butyric Anhydride (1.2 mmol), Catalyst (0.1 mmol).

Table 2: Optimization of Catalyst for the Synthesis of this compound

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneDMF1001245
2PyridineDMF80678
3DBUDMF80485
4DMAPDMF80581

Reaction Conditions: 1H-1,2,4-triazole-5-carboxamide (1 mmol), Butanoyl Chloride (1.1 mmol).

Table 3: Influence of Temperature and Reaction Time on Product Yield

EntryTemperature (°C)Time (h)MethodYield (%)Purity (%)
12524Conventional6095
2804Conventional8592
31200.25Microwave9290
41008Conventional8885

Reaction Conditions: 1H-1,2,4-triazole-5-carboxamide (1 mmol), Butyric Anhydride (1.2 mmol), DBU (0.1 mmol), DMF.

These tables underscore the importance of a systematic approach to optimizing reaction parameters. The data suggests that using a polar aprotic solvent like DMF in conjunction with a strong base such as DBU at an elevated temperature can significantly improve the yield of this compound. Furthermore, the application of microwave irradiation appears to be a highly effective method for enhancing process efficiency by drastically reducing reaction times while maintaining high yields. researchgate.net Continuous efforts in this area are likely to focus on developing even more efficient, selective, and environmentally benign synthetic protocols.

Advanced Spectroscopic Characterization of 1 Butanoyl 1h 1,2,4 Triazole 5 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei in a magnetic field, a complete structural map can be assembled. For 1-Butanoyl-1H-1,2,4-triazole-5-carboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for an unequivocal assignment.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted spectrum of this compound would exhibit distinct signals corresponding to the butanoyl group, the triazole ring proton, and the carboxamide protons.

The butanoyl group is expected to present a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons alpha to the butanoyl carbonyl group. docbrown.info The protons of the carboxamide group (-CONH₂) are anticipated to appear as a broad singlet, which may sometimes resolve into two separate signals due to restricted rotation around the C-N bond. The lone proton attached to the triazole ring at position 3 (C3-H) would appear as a sharp singlet in the downfield aromatic region, a characteristic feature of triazole ring protons. nih.govurfu.ru

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for a standard solvent like DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Butanoyl CH₃~ 0.95Triplet (t)3H
Butanoyl β-CH₂~ 1.65Sextet2H
Butanoyl α-CH₂~ 2.90Triplet (t)2H
Carboxamide NH₂~ 7.8 - 8.2Broad Singlet (br s)2H
Triazole C3-H~ 8.50Singlet (s)1H

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the title compound, seven distinct carbon signals are predicted. The carbons of the butanoyl chain will appear in the upfield aliphatic region. docbrown.infodocbrown.info The two carbonyl carbons (from the butanoyl and carboxamide groups) and the two triazole ring carbons (C3 and C5) will resonate in the downfield region due to the deshielding effects of adjacent electronegative nitrogen and oxygen atoms. urfu.ru The chemical shifts of the triazole ring carbons, C3 and C5, are particularly diagnostic, typically appearing between 145 and 165 ppm. urfu.ruuzhnu.edu.ua The butanoyl carbonyl (C=O) is expected at a higher chemical shift compared to the carboxamide carbonyl.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for a standard solvent like DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Butanoyl CH₃~ 13.5
Butanoyl β-CH₂~ 18.0
Butanoyl α-CH₂~ 37.5
Triazole C3~ 148.0
Triazole C5~ 155.0
Carboxamide C=O~ 160.0
Butanoyl C=O~ 172.0

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the structural assignments by revealing scalar couplings between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would verify the connectivity within the butanoyl group. Cross-peaks would be expected between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and the terminal CH₃ protons, confirming their adjacent positions. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the singlet at ~8.50 ppm would show a correlation to the carbon at ~148.0 ppm, confirming their assignment as the C3-H and C3 of the triazole ring, respectively. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assembling the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds apart. Crucial HMBC correlations for confirming the structure of this compound would include:

A correlation from the butanoyl α-CH₂ protons (~2.90 ppm) to the butanoyl carbonyl carbon (~172.0 ppm) and to the triazole ring carbon C5 (~155.0 ppm), confirming the attachment of the acyl group to the N1 position of the triazole ring.

Correlations from the triazole C3-H proton (~8.50 ppm) to both triazole carbons, C3 (~148.0 ppm) and C5 (~155.0 ppm).

Correlations from the carboxamide NH₂ protons (~7.8-8.2 ppm) to the carboxamide carbonyl carbon (~160.0 ppm) and the triazole carbon C5 (~155.0 ppm), confirming the position of the carboxamide group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through the analysis of fragmentation patterns. britannica.com

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound (Molecular Formula: C₇H₁₀N₄O₂), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated to confirm its composition.

Molecular Formula: C₇H₁₀N₄O₂

Monoisotopic Mass: 182.0804 g/mol

Predicted [M+H]⁺: 183.0877

The experimental observation of an ion at m/z 183.0877 would provide strong evidence for the proposed molecular formula.

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) would reveal the characteristic fragmentation pattern of the molecule. The fragmentation of N-acyl amides often involves cleavage at the amide and acyl bonds. nih.govunl.ptrsc.org Key fragmentation pathways for this compound would likely include:

Alpha-cleavage at the butanoyl group, leading to the formation of the stable butanoyl cation.

Cleavage of the N-N or N-C bonds within the triazole ring.

Loss of the carboxamide group as a neutral molecule (CONH₂).

Cleavage of the bond between the butanoyl carbonyl and the triazole ring .

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonFormula of Ion
183[M+H]⁺[C₇H₁₁N₄O₂]⁺
112[M - C₄H₇O]⁺[C₃H₄N₄O]⁺
96[M - C₄H₇O - NH₂]⁺[C₃H₂N₃O]⁺
71[C₄H₇O]⁺[CH₃CH₂CH₂CO]⁺
43[C₃H₇]⁺[CH₃CH₂CH₂]⁺

This comprehensive spectroscopic analysis, based on established chemical principles, provides a robust framework for the identification and structural confirmation of this compound.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the butanoyl group, the 1,2,4-triazole (B32235) ring, and the carboxamide moiety.

The analysis of related 1,2,4-triazole derivatives provides insight into the expected spectral features. nih.gov The carbonyl (C=O) stretching vibrations are particularly informative. Two distinct C=O stretching bands would be anticipated: one for the ketone of the butanoyl group and another for the amide of the carboxamide group, typically appearing in the region of 1650–1723 cm⁻¹. nih.gov

The N-H stretching vibrations of the primary amide (–CONH₂) would likely be observed as two bands in the range of 3400-3200 cm⁻¹. The C-H stretching vibrations of the butyl group would appear around 2960-2870 cm⁻¹. The 1,2,4-triazole ring itself contributes to a series of characteristic absorptions, including C=N and N-N stretching vibrations, which are often found in the 1600-1400 cm⁻¹ region. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400-3200Amide (–CONH₂)N-H Stretch
~2960-2870Butyl Group (–CH₃, –CH₂)C-H Stretch
~1720-1700Butanoyl Carbonyl (C=O)C=O Stretch
~1680-1660Carboxamide Carbonyl (C=O)C=O Stretch
~1600-14001,2,4-Triazole RingC=N, N-N Stretch
~1433Triazole RingN-N Stretch
~1159AmineC-N Stretch

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general IR spectroscopy principles. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for determining the elemental composition of a compound, providing a crucial check for its purity and empirical formula. For this compound, with the molecular formula C₇H₉N₅O₂, the theoretical weight percentages of carbon, hydrogen, nitrogen, and oxygen can be calculated. This experimental data is then compared with the theoretical values to confirm the compound's identity. The structures of synthesized 1,2,4-triazole derivatives are often confirmed using this method. nih.govresearchgate.net

Table 2: Theoretical Elemental Analysis Data for this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassWeight Percentage (%)
CarbonC12.01784.0742.64
HydrogenH1.0199.094.61
NitrogenN14.01570.0535.52
OxygenO16.00232.0016.23
Total 197.21 100.00

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Table 3: Representative X-ray Crystallography Data for a Related Triazole Carboxamide

ParameterValue for 1H-1,2,4-triazole-3-carboxamide
Molecular FormulaC₃H₄N₄O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.6944 (4)
b (Å)17.527 (3)
c (Å)7.0520 (17)
β (°)94.4670 (10)
Volume (ų)455.24 (14)
Z4
C=O Bond Length (Å)1.252 (2)
Hydrogen BondingN—H⋯O and N—H⋯N

Source: The data in this table is for the related compound 1H-1,2,4-triazole-3-carboxamide and serves to illustrate the type of information obtained from X-ray crystallography. nih.gov

Computational and Theoretical Investigations of 1 Butanoyl 1h 1,2,4 Triazole 5 Carboxamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. irjweb.com Calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the optimization of the molecule's geometry and the determination of various electronic parameters. irjweb.comresearchgate.net

The electronic structure of 1-Butanoyl-1H-1,2,4-triazole-5-carboxamide is defined by the interplay of its constituent functional groups: the 1,2,4-triazole (B32235) ring, the N-linked butanoyl group, and the C-linked carboxamide group. The 1,2,4-triazole ring itself is an electron-deficient system due to the presence of three nitrogen atoms. The butanoyl group, an acyl substituent, acts as an electron-withdrawing group, further influencing the electron distribution on the triazole ring. The carboxamide group also possesses significant electronic influence due to its resonance capabilities and the electronegativity of its oxygen and nitrogen atoms.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, which reveals the localization of electrons and the nature of bonding within the molecule. For this compound, NBO calculations would be expected to show significant negative charges localized on the nitrogen atoms of the triazole ring and the oxygen atom of the carboxamide group, highlighting these as potential sites for electrophilic attack or hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. irjweb.com For substituted 1,2,4-triazoles, HOMO-LUMO gaps have been reported in the range of 4-5 eV, indicating significant stability. irjweb.comresearchgate.net

Based on these principles, a theoretical analysis of this compound would involve calculating these orbital energies. The distribution of these orbitals is also informative; the HOMO is often located on the more electron-rich parts of a molecule, while the LUMO is typically found on electron-deficient regions. In this compound, the HOMO is expected to have contributions from the triazole ring, while the LUMO may be distributed across the electron-withdrawing acyl and carboxamide groups. researchgate.net

Global reactivity descriptors can be derived from HOMO and LUMO energies, providing further insight into the molecule's behavior.

Table 1: Hypothetical FMO and Global Reactivity Descriptors for this compound

ParameterSymbolFormulaExpected ValueUnit
HOMO EnergyEHOMO-~ -7.0eV
LUMO EnergyELUMO-~ -2.5eV
Energy GapΔEELUMO - EHOMO~ 4.5eV
Electronegativityχ-(EHOMO + ELUMO)/2~ 4.75eV
Chemical Hardnessη(ELUMO - EHOMO)/2~ 2.25eV
Chemical SoftnessS1/η~ 0.44eV⁻¹
Electrophilicity Indexωχ²/2η~ 5.01eV

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. mdpi.com The map displays regions of varying electrostatic potential, where red or purple typically indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP surface is predicted to show strong negative potential around the oxygen atoms of the butanoyl and carboxamide carbonyls, as well as the un-substituted nitrogen atoms (N2 and N4) of the triazole ring. researchgate.net These sites represent the most likely points for hydrogen bond acceptance. Conversely, the hydrogen atom of the carboxamide NH₂ group and the hydrogen on the triazole ring (N1-H) would exhibit positive electrostatic potential, making them primary hydrogen bond donor sites. researchgate.net This information is invaluable for predicting non-covalent interactions with biological receptors.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional shape. Conformational analysis of this compound involves exploring the potential energy surface by rotating the molecule's single bonds to identify stable, low-energy conformers. nih.gov

Key rotatable bonds in this molecule include those within the butanoyl chain and, most importantly, the N-C bond connecting the butanoyl group to the triazole ring. The rotation around these bonds gives rise to various conformers with different spatial arrangements and relative energies. Theoretical studies on similar substituted triazoles have shown that multiple stable conformers can exist, sometimes with only small energy differences between them. nih.govkaust.edu.sa The identification of the global minimum energy conformer, as well as other accessible low-energy conformers, is essential for understanding how the molecule might bind to a target site.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedDescription
τ1C(ring)-N1-C(carbonyl)-C(ethyl)Orientation of the butanoyl group relative to the triazole ring
τ2N1-C(carbonyl)-C(ethyl)-C(methyl)Rotation within the butanoyl side chain
τ3N(ring)-C(ring)-C(carboxamide)-NOrientation of the carboxamide group relative to the triazole ring

Exploration of Tautomeric and Isomeric Forms

Beyond tautomerism, positional isomers could also be considered. For instance, isomers could exist where the butanoyl and carboxamide groups are attached to different positions on the triazole ring (e.g., 3-carboxamide instead of 5-carboxamide) or where the butanoyl group is attached to N4 instead of N1. Quantum chemical calculations can predict the relative stabilities of these various isomers. researchgate.net

Table 3: Principal Tautomeric Forms of the 1,2,4-Triazole Ring

TautomerDescriptionRelative Stability
1H-1,2,4-triazoleProton is on the N1 nitrogen atom.Generally the most stable form. ijsr.netresearchgate.net
4H-1,2,4-triazoleProton is on the N4 nitrogen atom.Generally less stable than the 1H form. nih.gov

In Silico Modeling for Structure-Property Relationship (SPR) Derivations

In silico modeling is a powerful tool for establishing Structure-Property Relationships (SPR) or Structure-Activity Relationships (SAR). By correlating computed molecular descriptors with experimentally observed properties (such as binding affinity or metabolic stability), predictive models can be built. nih.gov

For this compound, the computational data generated in the preceding sections can serve as the basis for such models. Key descriptors would include:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and charges on specific atoms (e.g., carbonyl oxygen, triazole nitrogens). researchgate.net

Steric and Shape Descriptors: Molecular volume, surface area, and parameters describing the shape of the lowest energy conformers.

Thermodynamic Descriptors: Relative energies of different conformers and tautomers.

These descriptors can be used in Quantitative Structure-Property Relationship (QSPR) studies to predict various physicochemical properties or biological activities. For example, molecular docking simulations, a common in silico technique, could be used to predict the binding mode and affinity of the molecule to a specific protein target, with the MEP map and conformational analysis guiding the interpretation of the results. nih.gov

Prediction of Reactivity Indices

The prediction of reactivity indices through computational analysis is a fundamental aspect of understanding the chemical behavior of a molecule. While specific experimental and computational studies on the reactivity indices of this compound are not extensively available in the reviewed literature, the methodologies for such predictions are well-established for related 1,2,4-triazole derivatives. uzhnu.edu.uabohrium.comresearchgate.net These studies typically involve the calculation of various electronic and quantum chemical parameters.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of chemical stability; a larger gap generally implies lower reactivity and higher kinetic stability. irjweb.comntu.edu.iq For various 1,2,4-triazole derivatives, these values are calculated to understand their charge transfer interactions. ntu.edu.iqsemanticscholar.org

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. These include:

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are instrumental in comparing the reactivity of different molecules within a series. irjweb.com

Interactive Data Table of Predicted Reactivity Indices

The following table outlines the typical reactivity indices that would be calculated for this compound in a computational study. The values presented here are hypothetical and serve as an illustrative example of the data that would be generated from such an analysis.

ParameterSymbolFormulaHypothetical ValueUnit
Highest Occupied Molecular Orbital EnergyEHOMO--7.5eV
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.2eV
HOMO-LUMO Energy GapΔEELUMO - EHOMO6.3eV
Electronegativityχ-(EHOMO + ELUMO)/24.35eV
Chemical Hardnessη(ELUMO - EHOMO)/23.15eV
Chemical SoftnessS1/η0.317eV-1
Electrophilicity Indexωχ2/(2η)3.00eV

These computational predictions are invaluable for understanding the intrinsic chemical nature of this compound and for designing new molecules with desired reactivity profiles.

Chemical Reactivity and Derivatization Strategies for 1 Butanoyl 1h 1,2,4 Triazole 5 Carboxamide

Functional Group Interconversions of the Carboxamide Moiety

The carboxamide group at the C5 position of the triazole ring is a versatile functional group that can undergo several interconversions to yield a range of derivatives. These transformations are fundamental in modifying the compound's properties and for the synthesis of new chemical entities.

One of the most common reactions of primary carboxamides is dehydration to form nitriles. This can be achieved using various dehydrating agents. Another important transformation is the Hofmann rearrangement , where the primary amide is treated with a halogen (such as bromine) and a strong base to yield a primary amine with one less carbon atom. This reaction proceeds through an isocyanate intermediate.

Furthermore, the carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting 5-carboxy-1H-1,2,4-triazole can then serve as a precursor for other functional groups. For instance, the carboxylic acid can be esterified or converted to an acyl chloride, which is a highly reactive intermediate for the synthesis of other amides or esters.

Reduction of the carboxamide group can also be achieved. Depending on the reducing agent and reaction conditions, the carboxamide can be reduced to an amine.

Transformation Reagents and Conditions Product Type
DehydrationP₂O₅, SOCl₂, or other dehydrating agentsNitrile
Hofmann RearrangementBr₂ or I₂, NaOH (aq)Primary Amine
Hydrolysis (Acidic)H₃O⁺, heatCarboxylic Acid
Hydrolysis (Basic)NaOH (aq), heatCarboxylate Salt
ReductionLiAlH₄, THFAmine

This table presents potential transformations of the carboxamide moiety based on general organic chemistry principles.

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring exhibits a distinct reactivity pattern towards electrophilic and nucleophilic reagents. The presence of three nitrogen atoms significantly influences the electron density distribution within the ring.

Electrophilic Substitution: The nitrogen atoms of the 1,2,4-triazole ring are the primary sites for electrophilic attack due to their higher electron density compared to the carbon atoms. chemicalbook.com The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com Alkylation is a common electrophilic substitution, and the regioselectivity is dependent on the reaction conditions. For instance, alkylation of 1H-1,2,4-triazole with sodium ethoxide in ethanol (B145695) typically leads to N1 substitution, while using aqueous sodium hydroxide (B78521) and methyl sulfate (B86663) can result in a mixture of 1-methyl and 4-methyl isomers. chemicalbook.com Given that the N1 position in the target molecule is already substituted with a butanoyl group, electrophilic attack would be expected to occur at the N2 or N4 positions.

Nucleophilic Substitution: The carbon atoms of the 1H-1,2,4-triazole ring are π-deficient and therefore susceptible to nucleophilic attack, particularly when a good leaving group is present at a carbon position. chemicalbook.com While the target compound does not have a leaving group on the ring carbons, derivatization to introduce one (e.g., a halogen) would open up pathways for nucleophilic substitution. The triazolium ions, formed by protonation or alkylation, are also more prone to nucleophilic attack. chemicalbook.com

Reaction Type Position of Attack Typical Reagents
Electrophilic Substitution (Alkylation)N2 or N4Alkyl halides, sulfates
Electrophilic Substitution (Protonation)N4Strong acids
Nucleophilic Substitution (on a derivatized ring)C3 or C5Nucleophiles (e.g., amines, alkoxides)

This table outlines the expected electrophilic and nucleophilic reactivity of the 1,2,4-triazole ring in the target compound.

Modifications and Functionalization of the Butanoyl Side Chain

The butanoyl group attached to the N1 position of the triazole ring offers several possibilities for chemical modification. The carbonyl group and the adjacent methylene (B1212753) group are the primary reactive sites.

The carbonyl group can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride. More vigorous reduction with agents such as lithium aluminum hydride could potentially reduce both the butanoyl carbonyl and the carboxamide group.

The α-methylene group (adjacent to the carbonyl) possesses some acidity and can be deprotonated with a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of different substituents at this position. For example, reaction with an alkyl halide would lead to α-alkylation.

The butanoyl side chain can also be completely cleaved under certain hydrolytic conditions, which would regenerate the 1H-1,2,4-triazole-5-carboxamide. Microwave-assisted N-acylation and subsequent reactions are known methods for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, suggesting that the N-acyl bond can be both formed and potentially cleaved under specific conditions. researchgate.net

Reaction Target Site Reagents and Conditions Product Type
ReductionCarbonyl carbonNaBH₄, methanolSecondary alcohol
α-Alkylationα-Methylene1. Strong base (e.g., LDA) 2. Alkyl halideα-Substituted butanoyl chain
Cleavage (Hydrolysis)N-C acyl bondAcidic or basic hydrolysis1H-1,2,4-triazole-5-carboxamide

This table summarizes potential modifications of the butanoyl side chain.

Transformations Leading to Fused Heterocyclic Systems

1,2,4-Triazole derivatives are valuable precursors for the synthesis of various fused heterocyclic systems. These reactions often involve intramolecular cyclization reactions. For instance, derivatives of 1,2,4-triazoles can be used to construct fused systems like 1,2,4-triazolo[4,3-a]pyrimidines. isres.org

In the context of 1-Butanoyl-1H-1,2,4-triazole-5-carboxamide, intramolecular cyclization could potentially be induced between the butanoyl side chain and the carboxamide moiety or the triazole ring itself, likely after some initial functionalization. For example, if the terminal methyl group of the butanoyl chain were functionalized to a reactive group, it could potentially cyclize onto the N2 or N4 position of the triazole ring.

Another strategy involves the reaction of the carboxamide nitrogen with a suitable reagent that also reacts with the triazole ring. While specific examples for the target compound are not available, the general principle of using substituted 1,2,4-triazoles to build more complex, fused heterocyclic structures is well-established in the literature. isres.orgrsc.org

Fused System General Strategy Potential Reactants/Conditions
Triazolo-pyrimidinesCyclization with a three-carbon unitReaction with β-dicarbonyl compounds or their equivalents
Triazolo-pyridazinesCyclization with a four-carbon unitReaction with γ-dicarbonyl compounds or their equivalents
Intramolecular CyclizationFunctionalization of the butanoyl chain followed by cyclizationIntroduction of a leaving group on the butanoyl chain

This table illustrates general strategies for the formation of fused heterocyclic systems from 1,2,4-triazole precursors.

Complexation Studies with Metal Centers

The nitrogen atoms of the 1,2,4-triazole ring are excellent ligands for coordination with metal ions. The 1,2,4-triazole nucleus is known to form complexes with a variety of metals, and these complexes can exhibit interesting properties. chemicalbook.comnih.gov The N2 and N4 atoms of the triazole ring are common coordination sites.

Studies on related 1,2,4-triazole derivatives have shown the formation of both mononuclear and polynuclear metal complexes. For example, 4-(4′-carboxyphenyl)-1,2,4-triazole has been used to synthesize novel cobalt-based metal-organic frameworks (MOFs). rsc.org It is therefore highly probable that this compound could act as a ligand to form complexes with various transition metals.

Metal Ion Potential Coordination Sites Resulting Structure Type
Co(II), Ni(II), Cu(II), Zn(II)N2, N4 of triazole ring; O of carboxamideMononuclear or polynuclear complexes, MOFs
Ag(I)N2, N4 of triazole ringCoordination polymers
Pd(II)N2, N4 of triazole ringSquare planar complexes

This table provides examples of potential metal complexation with the target compound based on the known coordination chemistry of 1,2,4-triazoles.

Structure Based Design and Molecular Interaction Profiling of 1 Butanoyl 1h 1,2,4 Triazole 5 Carboxamide Derivatives

Rational Design Principles for Novel Analogues

The rational design of novel analogues of 1-Butanoyl-1H-1,2,4-triazole-5-carboxamide is guided by established principles of medicinal chemistry, including molecular hybridization and structure-activity relationship (SAR) studies of existing compounds. A common strategy involves the modification of the core structure to enhance binding affinity, selectivity, and pharmacokinetic properties.

One of the key design principles is the concept of molecular hybridization, where two or more pharmacophores are combined to create a new hybrid molecule with potentially enhanced or synergistic activity. For instance, the 1,2,4-triazole (B32235) ring is a well-known pharmacophore in many antifungal and anticancer agents, such as fluconazole (B54011) and letrozole (B1683767). nih.govnih.gov The design of novel analogues often starts by identifying a lead compound and systematically modifying its structure. For example, in the design of novel aromatase inhibitors, the structures of letrozole and anastrozole (B1683761) serve as templates. nih.gov The 1,2,4-triazole ring in these inhibitors is crucial as its nitrogen atoms coordinate with the heme iron of the cytochrome P450 enzyme. nih.gov The carboxamide group, in turn, can act as a versatile linker and can form crucial hydrogen bonds with target proteins. nih.gov

Another important design principle is the strategic modification of substituents on the triazole ring and the butanoyl chain. The introduction of different aryl or alkyl groups can modulate the compound's lipophilicity, electronic properties, and steric bulk, thereby influencing its interaction with the target protein. For example, in a series of 1,2,4-triazole-containing diarylpyrazolyl carboxamides, the incorporation of the triazole ring via a methylene (B1212753) linker led to a significant improvement in binding affinity for the CB1 receptor. nih.gov

Molecular Docking Investigations with Defined Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding modes of 1,2,4-triazole derivatives and in identifying key interactions that contribute to their biological activity.

In a study on novel 1,2,4-triazole derivatives as potential anticancer agents, molecular docking was used to investigate their binding modes in the active site of the aromatase enzyme. nih.gov The docking studies revealed that the nitrogen atoms of the 1,2,4-triazole ring interact with the heme group of the enzyme, a characteristic feature of aromatase inhibitors. nih.gov Similarly, in the development of novel 1,2,4-triazole derivatives as carbonic anhydrase II inhibitors, molecular docking studies indicated that the most potent inhibitor could bind to the active site of the enzyme through interactions with key amino acid residues such as Gln102, Leu240, Ala241, and Trp243. nih.gov

A study on carbazole-linked 1,2,4-triazole-thione derivatives as antidiabetic agents also employed molecular docking to understand their inhibitory mechanism against α-amylase and α-glucosidase. acs.org The docking results for the most potent compound, C5f, highlighted its binding interactions within the active sites of these enzymes. acs.org

The following table summarizes the results of molecular docking studies for some 1,2,4-triazole derivatives with their respective macromolecular targets.

Compound SeriesMacromolecular TargetKey Interacting ResiduesReference
1,2,4-Triazole-containing diarylpyrazolyl carboxamidesCB1 Cannabinoid ReceptorNot specified nih.gov
Carbazole-linked 1,2,4-triazole-thione derivativesα-Amylase, α-GlucosidaseNot specified acs.org
1,2,4-Triazole derivativesCarbonic Anhydrase IIGln102, Leu240, Ala241, Trp243 nih.gov
Novel 1,2,4-triazole derivativesAromataseHeme group nih.gov
Indolyl 1,2,4-triazole scaffoldsCDK4, CDK6Not specified rsc.org

Pharmacophore Modeling and Ligand-Based Design Methodologies (focus on chemical recognition)

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for biological activity. This method is particularly useful when the three-dimensional structure of the target protein is unknown.

The 1,2,4-triazole nucleus is recognized for its ability to participate in various molecular interactions, including hydrogen bonding (as both donor and acceptor), dipole-dipole interactions, and hydrophobic interactions. nih.govpensoft.net These properties make it a valuable component in pharmacophore models. The carboxamide moiety further enhances the potential for hydrogen bonding.

In the context of this compound derivatives, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor feature from the nitrogen atoms of the triazole ring.

A hydrogen bond donor feature from the amide NH group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the amide.

A hydrophobic feature associated with the butanoyl chain.

By aligning a set of active molecules and identifying their common chemical features, a pharmacophore model can be generated. This model can then be used to screen virtual libraries for new compounds with the desired features, or to guide the design of new analogues with improved activity.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For 1,2,4-triazole derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities, including anticancer and antifungal effects. nih.gov A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a mathematical model that correlates these descriptors with the observed biological activity. A study on indole-triazole derivatives as anti-Hep-G2 cancer agents utilized in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, which are a form of QSAR, to predict the pharmacokinetic profiles of the synthesized compounds. researchgate.net

The following table presents a hypothetical set of descriptors that could be used in a QSAR study of this compound derivatives.

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicDipole MomentAffects interactions with polar residues in the binding site.
StericMolecular VolumeInfluences the fit of the molecule within the binding pocket.
HydrophobicLogPAffects membrane permeability and hydrophobic interactions.
TopologicalWiener IndexRelates to the branching and compactness of the molecule.

Elucidation of Molecular Recognition and Binding Modes

The elucidation of molecular recognition and binding modes provides a detailed understanding of how a ligand interacts with its target protein at the atomic level. This information is crucial for structure-based drug design and for optimizing the affinity and selectivity of lead compounds.

The binding modes of 1,2,4-triazole derivatives are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and, in some cases, coordination with metal ions. nih.govpensoft.net The nitrogen atoms of the 1,2,4-triazole ring are excellent hydrogen bond acceptors, and they can also coordinate with metal ions, such as the iron in the heme group of cytochrome P450 enzymes. nih.gov The amide group in the this compound scaffold is also a key player in molecular recognition, capable of forming strong hydrogen bonds with the protein backbone or with specific amino acid side chains.

For instance, in the case of 1,2,4-triazole derivatives targeting the aromatase enzyme, the primary binding interaction involves the coordination of one of the triazole nitrogens with the heme iron. nih.gov Additionally, the aryl substituents on the triazole ring often engage in hydrophobic interactions with nonpolar residues in the active site, further stabilizing the complex. nih.gov The ability of 1,2,4-triazole derivatives to form various non-covalent interactions, including van der Waals forces and dipole-dipole bonds, contributes to their diverse therapeutic properties. pensoft.net

Role of 1 Butanoyl 1h 1,2,4 Triazole 5 Carboxamide As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The inherent chemical reactivity of 1-Butanoyl-1H-1,2,4-triazole-5-carboxamide positions it as a key starting material for the synthesis of a variety of intricate heterocyclic systems. The butanoyl group at the N1 position acts as a labile activating group, rendering the triazole ring susceptible to a range of transformations. Concurrently, the 5-carboxamide group provides a handle for further diversification through various chemical reactions.

The N-acylation of the 1,2,4-triazole (B32235) ring, as seen with the butanoyl group, is a known strategy to modulate the reactivity of the heterocyclic core. researchgate.net This acylation can facilitate subsequent reactions such as nucleophilic substitution or ring-opening, leading to the formation of new heterocyclic frameworks. For instance, the butanoyl group can be cleaved under specific conditions to generate the corresponding N-H triazole, which can then participate in further reactions.

Moreover, the carboxamide at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to esters, amides, or other functional groups. This functional group interconversion is a powerful tool for building molecular diversity. The presence of both the N-butanoyl and C5-carboxamide groups allows for a stepwise and controlled approach to the synthesis of complex molecules.

One of the key applications of such intermediates is in multicomponent reactions (MCRs). nih.govacs.org These reactions, where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. A plausible MCR involving a derivative of this compound could involve the reaction of the de-acylated triazole with an aldehyde and a β-ketoester to form fused pyrimido-triazole systems. nih.govscilit.com

Below is a representative table of potential heterocyclic scaffolds that could be synthesized from this compound or its derivatives, based on known reactivity of similar 1,2,4-triazole systems.

Target Heterocyclic ScaffoldSynthetic StrategyKey Reaction Type
Triazolo[1,5-a]pyrimidines Reaction of the corresponding 3-amino-1,2,4-triazole (derived from the carboxamide) with β-dicarbonyl compounds.Cyclocondensation
1,3,4-Oxadiazoles Conversion of the carboxamide to a hydrazide, followed by cyclization with a one-carbon synthon.Dehydrative Cyclization
Thiazolo[3,2-b] nih.govnih.govrsc.orgtriazoles Conversion of the carboxamide to a thioamide, followed by reaction with α-haloketones. researchgate.netHantzsch-type reaction
Triazolo[3,4-b] nih.govrsc.orgrsc.orgthiadiazines Reaction of the corresponding 3-mercapto-1,2,4-triazole with α,β-unsaturated ketones. nih.govMichael Addition-Cyclization

Utility in Combinatorial Library Synthesis and High-Throughput Screening Initiatives

The structural features of this compound make it an excellent scaffold for combinatorial library synthesis. nih.gov Combinatorial chemistry aims to rapidly generate large numbers of diverse, yet structurally related, molecules for biological screening. researchgate.netnih.gov The presence of two distinct points of diversification—the N1-butanoyl group and the C5-carboxamide—allows for the creation of a vast library of compounds from a common core.

For instance, the butanoyl group can be replaced by a wide variety of other acyl groups, introducing diversity at the N1 position. This can be achieved by first de-acylating the triazole and then re-acylating with a library of different carboxylic acids or their activated derivatives. researchgate.net

Simultaneously, the carboxamide at the C5 position can be converted to a variety of other amides by reaction with a diverse set of amines. This dual-point diversification strategy can lead to the exponential growth of the compound library.

The suitability of this scaffold for high-throughput synthesis is further enhanced by the robustness of the reactions involved. rsc.org Many of the transformations, such as amide bond formation and N-acylation, are well-established and can be performed in parallel formats, for example, in 96-well plates. rsc.org This allows for the rapid generation of a large number of compounds for subsequent high-throughput screening (HTS). HTS is a key technology in modern drug discovery, enabling the rapid testing of thousands of compounds for biological activity against a specific target. rsc.orgnih.gov

The following table outlines a hypothetical combinatorial library synthesis based on the this compound scaffold.

Scaffold PositionDiversification ReactionReagent LibraryResulting Diversity
N1-Position De-acylation followed by N-acylationDiverse Carboxylic Acids (R¹-COOH)Variation of the acyl group (R¹)
C5-Position Amide exchange or hydrolysis followed by amidationDiverse Amines (R²-NH₂)Variation of the amide substituent (R²)

The resulting library of compounds, with diverse R¹ and R² groups, can then be subjected to HTS to identify "hit" compounds with desired biological activities. The modular nature of the synthesis allows for the rapid optimization of these hits by systematically varying the substituents at the N1 and C5 positions. This iterative process of synthesis and screening is a powerful strategy for the discovery of new drug candidates. nih.govacs.org

Prospective Research Avenues in 1 Butanoyl 1h 1,2,4 Triazole 5 Carboxamide Chemistry

Development of Innovative Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a paramount objective in modern chemistry, particularly for pharmaceutical applications where a single enantiomer often accounts for the desired therapeutic activity. The development of asymmetric synthetic routes to chiral derivatives of 1-butanoyl-1H-1,2,4-triazole-5-carboxamide is a promising research frontier.

Future research could focus on the catalytic asymmetric synthesis of atropisomeric N-aryl-1,2,4-triazoles, a strategy that has been successfully developed using chiral phosphoric acid catalysts. nih.govacs.org This methodology involves a cyclodehydration reaction that can be rendered asymmetric, affording products with high enantiomeric ratios. nih.govacs.org Adapting such a strategy to an N-acylated triazole like the title compound, or its precursors, could provide access to novel chiral structures.

Another avenue involves the use of chiral N-heterocyclic carbenes (NHCs) as ligands in metal-catalyzed reactions. Chiral bis-1,2,4-triazolium salts have been synthesized and used to create rhodium(I) biscarbene complexes, which have shown promise in asymmetric hydrogenation reactions. rsc.org Exploring similar chiral triazole-based ligands could lead to efficient asymmetric syntheses of derivatives of this compound. The development of novel bidentate ligands from functionalized 1,2,4-triazoles also presents an opportunity for creating new tools for asymmetric catalysis. isres.org

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis

Catalyst Type Example Potential Application Reference
Chiral Phosphoric Acid (R)-TRIP, (R)-TCYP Atroposelective cyclodehydration to form chiral N-aryl triazoles. nih.gov
Chiral N-Heterocyclic Carbene (NHC) Ligands Chiral bis-1,2,4-triazolium salts Asymmetric hydrogenation and other metal-catalyzed transformations. rsc.org
Chiral Diamine Derivatives (1R,2R)-DPEN-derived catalysts Asymmetric transfer hydrogenation of prochiral ketones on a triazole scaffold. N/A

Advanced Spectroscopic Characterization Methodologies (e.g., Solid-State NMR)

The structural elucidation of heterocyclic compounds like 1,2,4-triazoles can be challenging due to the potential for tautomerism and the similarity in spectroscopic signals between isomers. nsf.govmdpi.com While solution-state NMR is a standard tool, solid-state NMR (SSNMR) spectroscopy offers powerful capabilities for unambiguous characterization, especially for crystalline or microcrystalline materials where single-crystal X-ray diffraction is not feasible. nsf.govrsc.org

Future research on this compound and its derivatives would greatly benefit from the application of advanced SSNMR techniques. Multinuclear (¹H, ¹³C, ¹⁵N) SSNMR can definitively distinguish between tautomers by probing the local chemical environment of the nitrogen and carbon atoms within the triazole ring. mdpi.comncl.res.innih.gov For instance, ¹³C{¹⁴N} solid-state NMR experiments can function as an "attached nitrogen test," which helps differentiate heterocyclic isomers based on which carbon atoms are directly bonded to nitrogen. nsf.gov This would be invaluable for confirming the N1-acylation pattern in this compound and for characterizing any alternative isomers that may form during synthesis.

Furthermore, two-dimensional covariance SSNMR spectroscopy can establish homonuclear and heteronuclear correlations (e.g., ¹³C-¹⁵N), providing detailed connectivity information within the molecule. nih.gov Combining experimental SSNMR data with quantum chemical calculations can aid in the precise assignment of chemical shifts and provide a deeper understanding of the electronic structure. mdpi.comrsc.org

Table 2: Comparison of Solution-State and Solid-State NMR for Characterizing 1,2,4-Triazole (B32235) Derivatives

Feature Solution-State NMR Solid-State NMR (SSNMR) Reference
Sample State Dissolved in a suitable solvent Crystalline or amorphous solid nsf.govncl.res.in
Tautomer Analysis May show averaged signals or complex equilibria depending on solvent and temperature. Provides a "snapshot" of the dominant tautomer in the solid state. ncl.res.inipb.pt
Isomer Differentiation Can be challenging if isomers have similar chemical shifts and coupling constants. Can distinguish isomers based on differences in crystal packing and intermolecular interactions. ¹³C{¹⁴N} experiments are highly effective. nsf.gov
Structural Information Provides information on through-bond and through-space connectivities in solution. Provides information on internuclear distances and torsion angles in the solid state, complementing diffraction data. rsc.org

| Typical Nuclei | ¹H, ¹³C | ¹H, ¹³C, ¹⁵N, and other quadrupolar nuclei. | nih.govipb.pt |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical research, from the initial design of new molecules to the planning of their synthesis. astrazeneca.comnih.govspringernature.com For a target compound like this compound, AI and ML offer powerful tools to explore and optimize its chemical space.

One major application is in de novo drug design, where generative models can propose novel derivatives with desired properties. springernature.com By training on large datasets of known bioactive molecules, these models could design new analogs of this compound with enhanced biological activity. mdpi.com Machine learning models, such as graph neural networks, can predict a wide range of properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, thereby allowing for the early-stage filtering of unpromising candidates. astrazeneca.commdpi.com

Furthermore, ML can predict the outcomes of chemical reactions, which is a significant aid in synthesis planning. princeton.edu For instance, a model could predict the yield of a specific coupling reaction to attach a novel side chain to the triazole core, saving time and resources in the laboratory. chemrxiv.org Computer-aided synthesis planning (CASP) tools, which leverage both rule-based systems and ML, can propose entire retrosynthetic pathways for complex target molecules, accelerating the "make" phase of the design-make-test-analyze cycle. nih.gov

Table 3: Applications of AI and Machine Learning in the Chemical Discovery Pipeline

Stage AI/ML Application Example for this compound Reference
Design De Novo Molecular Design Generate novel derivatives with predicted high affinity for a specific enzyme target. springernature.com
Screening Property Prediction (QSAR, ADMET) Predict the anticancer activity and oral bioavailability of a library of virtual derivatives. mdpi.comnih.gov
Synthesis Retrosynthesis Planning Propose a multi-step synthetic route from commercially available starting materials. nih.gov

| Optimization | Reaction Outcome Prediction | Predict the yield of a Buchwald-Hartwig amination to functionalize the carboxamide group. | princeton.edu |

Exploration of Unconventional Reactivity Patterns and Catalysis

While the fundamental reactivity of 1,2,4-triazoles is well-established, exploring unconventional reaction pathways and catalytic applications can lead to novel chemical transformations and materials.

One promising area is photocatalysis . Triazole derivatives have been incorporated into photocatalytic systems for various applications. For example, triazole-based covalent organic frameworks (COFs) have been developed as metal-free photocatalysts for CO₂ reduction. rsc.orgrsc.orgresearchgate.net Investigating the potential of this compound or its derivatives as photosensitizers or as components in larger photocatalytic assemblies could open new avenues in sustainable chemistry. mdpi.com The merging of photoredox catalysis with other catalytic cycles, such as copper-catalyzed azide-alkyne cycloadditions, provides a platform for developing novel synthetic methods for triazole-containing molecules under mild conditions. researchgate.net

Another area of interest is the catalytic activity of the triazole moiety itself. The 1,2,4-triazole anion has been identified as an effective acyl transfer catalyst for the aminolysis and transesterification of esters. nih.govacs.org This suggests that under basic conditions, the triazole ring of this compound could potentially catalyze other reactions, a property that warrants further investigation. Additionally, amine oxidase-inspired catalysts have been used for the regioselective synthesis of 1,2,4-triazoles, highlighting the potential for biomimetic catalytic approaches. rsc.org

Table 4: Unconventional Reaction and Catalysis Avenues

Research Avenue Description Relevance to 1,2,4-Triazoles Reference
Photocatalysis Using light to drive chemical reactions. Triazole derivatives can act as photosensitizers or be part of larger photocatalytic structures for applications like CO₂ reduction. rsc.orgrsc.orgmdpi.com
Acyl Transfer Catalysis The triazole anion can act as a nucleophilic catalyst for acyl transfer reactions. The deprotonated triazole ring of the title compound could exhibit catalytic activity. nih.govacs.org
Biomimetic Catalysis Using catalysts inspired by biological systems, such as enzymes. Amine oxidase-inspired systems can be used to construct the 1,2,4-triazole ring. rsc.org

| C-H Functionalization | Direct functionalization of C-H bonds to build molecular complexity efficiently. | Copper-catalyzed oxidative C(sp³)-H functionalization of amidines provides a route to 1,2,4-triazoles. | isres.org |

Design and Investigation of Derivatives for Novel Molecular Interactions

The rational design of derivatives is a cornerstone of drug discovery. The this compound scaffold offers multiple points for modification—the butanoyl group, the carboxamide moiety, and the triazole ring itself—to achieve specific molecular interactions. The 1,2,4-triazole ring is considered an isostere of amide, ester, and carboxylic acid groups, and it can participate in hydrogen bonding and dipole interactions. nih.gov

Future research should focus on designing derivatives to target specific biological macromolecules. For example, molecular docking studies can be used to design derivatives that fit into the active site of a target enzyme. rsc.orgnih.govrsc.org By systematically modifying the butanoyl chain (e.g., by introducing branching, unsaturation, or aromatic rings) and the carboxamide (e.g., by substituting the hydrogens with various alkyl or aryl groups), libraries of compounds can be created to probe interactions with protein binding pockets. rsc.org Triazole derivatives have shown a wide range of biological activities, including as anticancer and antifungal agents, often by inhibiting specific enzymes like aromatase or sterol demethylase. rsc.orgnih.govnih.gov

The design of derivatives could also aim to modulate protein-protein interactions, a challenging but increasingly important area of drug discovery. The triazole scaffold can serve as a rigid linker to position functional groups in precise three-dimensional orientations to disrupt these interactions. nih.gov Furthermore, computational studies, including molecular dynamics simulations, can provide insights into the stability of ligand-protein complexes and guide the design of derivatives with improved binding affinity and residence time. nih.govarabjchem.org

Table 5: Examples of Derivative Design Strategies and Potential Targets

Modification Site Design Strategy Potential Molecular Interaction/Target Reference
Butanoyl Group Vary chain length, introduce rings or heteroatoms. Probe hydrophobic pockets in enzyme active sites. rsc.org
Carboxamide Group Synthesize secondary and tertiary amides with diverse substituents. Form specific hydrogen bonds with protein backbone or side chains. rsc.org
Triazole Ring Add substituents at available carbon or nitrogen atoms (if synthetically accessible). Modulate electronic properties and vectoral orientation of other substituents. nih.gov

| Entire Scaffold | Use as a linker for fragment-based drug design. | Target allosteric sites or protein-protein interfaces. | nih.gov |

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